molecular formula C18H19N3O3 B12632808 N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-66-0

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide

Cat. No.: B12632808
CAS No.: 919772-66-0
M. Wt: 325.4 g/mol
InChI Key: RVXBLALUUCMNML-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an aminoethyl group and a cyanophenylmethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyanophenylmethoxy Group:

    Attachment of the Aminoethyl Group: Finally, the aminoethyl group is introduced via a reductive amination reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A similar compound used as a silane coupling agent in various industrial applications.

    N-(2-Aminoethyl)acetamide: Another related compound with applications in organic synthesis and material science.

Uniqueness

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

919772-66-0

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide

InChI

InChI=1S/C18H19N3O3/c1-23-17-10-15(5-6-16(17)18(22)21-8-7-19)24-12-14-4-2-3-13(9-14)11-20/h2-6,9-10H,7-8,12,19H2,1H3,(H,21,22)

InChI Key

RVXBLALUUCMNML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)C(=O)NCCN

Origin of Product

United States

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